molecular formula C22H31N3O5 B11810081 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate

Cat. No.: B11810081
M. Wt: 417.5 g/mol
InChI Key: ROIDUAVCGFDBIW-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is a complex organic compound that features a piperazine ring substituted with benzyl, tert-butyl, and pyrrolidine-1-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactionsThe pyrrolidine-1-carbonyl group is then introduced via an acylation reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[5][5].

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Properties

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-14-13-24(15-18(25)19(26)23-11-7-8-12-23)20(27)29-16-17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-16H2,1-3H3

InChI Key

ROIDUAVCGFDBIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)N2CCCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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